tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate
Description
Properties
CAS No. |
1315365-33-3 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-15(2)21(13-16-9-7-6-8-10-16)12-11-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
MIYNQZRSMKSJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group on the piperidine ring.
Chemical Reactions Analysis
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the carbamate moiety, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. One known target is the voltage-gated sodium channels, where the compound selectively enhances slow inactivation. This regulation of sodium channels can influence various physiological processes and has potential therapeutic implications. Additionally, the compound may interact with other proteins and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations, stereochemistry, and functional group modifications. Below is a detailed comparison:
Substituent Variations on the Piperidine Ring
- tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS: Not explicitly listed, synthesized in ): Substituents: Acetyl group at the 1-position instead of benzyl; lacks 2,3-dimethyl groups. Synthesis: Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride under mild conditions (0°C, 2 hours) .
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4):
Stereochemical Analogs
- tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) and tert-butyl trans-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-26-3): Stereochemistry: Differ in the spatial arrangement of the 2-methyl and 4-amino groups. Key Difference: Stereochemistry impacts binding affinity in receptor-targeted applications; the trans isomer often exhibits distinct biological activity compared to cis counterparts .
Functional Group Analogs
- tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0):
Research Findings and Implications
- Synthetic Accessibility : The benzyl and dimethyl groups in the target compound introduce steric challenges, requiring optimized alkylation conditions compared to simpler analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate .
- Biological Relevance : Benzyl-substituted piperidines are common in kinase inhibitors and GPCR modulators. The 2,3-dimethyl groups may confer resistance to oxidative metabolism, extending half-life in vivo .
- Crystallographic Analysis : Tools like SHELXL and SIR97 () are critical for resolving the stereochemistry of such complex piperidine derivatives, ensuring accurate structural characterization.
Biological Activity
Tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, pharmacological properties, and biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H32N2O2 and a molecular weight of approximately 332.49 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group linked to a piperidine derivative , which includes a benzyl substituent and two methyl groups at specific positions on the piperidine ring. This configuration contributes to its unique chemical reactivity and biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H32N2O2 |
| Molecular Weight | 332.49 g/mol |
| Log P (lipophilicity) | ~2.78 |
| Solubility | Moderate |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring, introduction of the benzyl group, and final carbamate formation. The methods employed ensure high yields and purity, making it suitable for further biological evaluation.
Research indicates that this compound exhibits significant interaction with various neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.
-
Neurotransmitter Interaction :
- The compound acts as an inhibitor of neurotransmitter receptors such as dopamine and serotonin receptors.
- Binding studies have demonstrated its affinity for these targets, indicating its relevance in neuropharmacology.
-
Analgesic and Anti-inflammatory Properties :
- Similar to other piperidine-derived compounds, it shows potential as an analgesic and anti-inflammatory agent.
- The mechanism may involve modulation of neurotransmitter pathways or inhibition of enzymes related to pain and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High gastrointestinal absorption.
- Good permeability across the blood-brain barrier (BBB), making it a candidate for CNS-targeted therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on CNS Activity :
- A study assessed its effects on neurotransmitter levels in animal models, demonstrating significant modulation of dopamine levels, suggesting potential use in treating conditions like depression or anxiety disorders.
-
Anti-inflammatory Effects :
- Another research focused on its anti-inflammatory properties in vitro and in vivo models of inflammation. Results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
-
Binding Affinity Studies :
- Radiolabeled ligand binding assays showed significant binding affinity towards serotonin receptors with IC50 values indicating effective inhibition at low concentrations.
Comparative Analysis with Related Compounds
To highlight the unique characteristics of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Similarity | Unique Characteristics |
|---|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | C19H30N2O2 | 0.98 | Simpler piperidine structure |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | C19H30N2O2 | 0.96 | Methyl substitution at position 4 |
| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | C19H30N2O2 | 0.95 | Cyclohexane instead of piperidine |
Q & A
Q. What are the key synthetic routes for tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a benzyl-substituted aldehyde with a pre-functionalized piperidine derivative (e.g., 4-N-BOC-aminopiperidine) under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) .
- Reduction : Selective reduction of intermediates using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to install methyl groups at the 2- and 3-positions of the piperidine ring.
- Protection/Deprotection : The tert-butyl carbamate (BOC) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
Critical Parameters : - Temperature control (<0°C for exothermic steps).
- Use of anhydrous solvents to prevent hydrolysis of the BOC group.
- Catalyst selection (e.g., Pd/C for nitro-group reductions) .
Q. How does the substitution pattern on the piperidine ring influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The 1-benzyl, 2,3-dimethyl, and 4-BOC substituents confer steric and electronic effects:
- Steric Effects : The 2,3-dimethyl groups hinder nucleophilic attack at the piperidine nitrogen, directing reactivity toward the carbamate or benzyl positions.
- Electronic Effects : The BOC group stabilizes the carbamate via electron-withdrawing effects, while the benzyl group enhances lipophilicity, impacting membrane permeability in biological assays .
Validation : Compare analogs (e.g., 3-nitrobenzyl vs. 4-nitrobenzyl derivatives) using HPLC retention times and computational logP calculations .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions between spectroscopic data (e.g., NMR and mass spectrometry) during structural elucidation?
- Methodological Answer : Contradictions often arise from:
- Dynamic Stereochemistry : Chair flipping in the piperidine ring can cause NMR signal splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers and assign signals .
- Isotopic Patterns : Verify molecular ion ([M+H]⁺) isotopic distributions via high-resolution mass spectrometry (HRMS) to distinguish from impurities.
Case Study : For ambiguous NOE correlations, employ rotating-frame Overhauser spectroscopy (ROESY) to confirm spatial proximity of benzyl and methyl groups .
Q. How can computational chemistry tools be integrated with experimental data to predict stereochemical outcomes in reactions involving this carbamate?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate transition states of key steps (e.g., BOC group installation) using software like Gaussian or ORCA to predict regioselectivity .
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to rationalize metabolic stability data. For example, the benzyl group’s orientation in the active site can explain oxidation resistance .
Validation : Cross-reference computed enantiomeric excess (ee) with chiral HPLC results for stereoisomeric products .
Q. What are the best practices for crystallizing this carbamate derivative to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to enhance crystal lattice formation.
- Seeding : Introduce microcrystals from prior batches to nucleate growth.
- Refinement : Employ SHELXL for high-resolution data (e.g., twinned crystals) and validate using the R-factor (<5%) and residual density maps .
Case Study : ORTEP-3 visualization can highlight disorder in the benzyl group, resolved by refining occupancy factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
